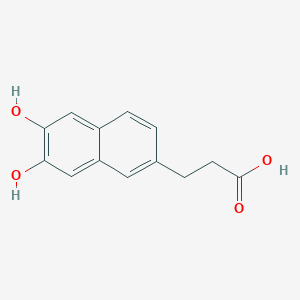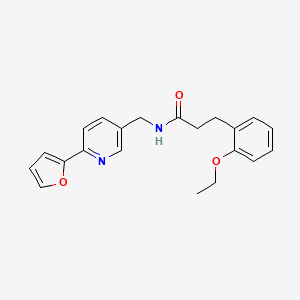
3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The “this compound” name suggests that it has a propanoic acid group attached to a naphthalene ring at the 2-position, with hydroxyl groups at the 6 and 7 positions .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various organic reactions, such as the Knoevenagel condensation .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely consists of a naphthalene core, which is a flat, aromatic structure composed of two fused benzene rings. Attached to this core at the 2-position is a propanoic acid group, and there are hydroxyl groups at the 6 and 7 positions .Applications De Recherche Scientifique
Biochemistry
In biochemistry, this compound has been identified as a metabolite in the microbial degradation of quercetin, a dietary flavonoid. It plays a role in modulating the adhesion of monocytes to endothelial cells, which is a key step in the development of atherosclerosis .
Medical Research
“3-(6,7-Dihydroxynaphthalen-2-yl)propanoic acid” has potential applications in medical research due to its structural similarity to other bioactive naphthalene derivatives. These compounds have been studied for their antimicrobial properties and their ability to interact with biological systems .
Industrial Applications
While specific industrial applications of this compound are not well-documented, related naphthalene derivatives are used in the synthesis of dyes, functional materials, and as intermediates in the production of various chemicals .
Environmental Studies
Naphthalene derivatives, including “this compound,” are of interest in environmental studies for their role in bioremediation processes. They can be used to study the breakdown of hazardous organic compounds in the environment .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for chromatographic analysis, helping in the identification and quantification of similar compounds in various samples .
Pharmacology
The pharmacological interest in “this compound” stems from its potential therapeutic effects. Naphthalene derivatives are explored for their roles in drug development, particularly for their anti-inflammatory and cardioprotective properties .
Agriculture
In agriculture, naphthalene derivatives are investigated for their growth-promoting effects on plants and their potential to increase crop yield and resistance to pests .
Material Science
“this compound” may contribute to material science in the development of new organic materials with specific optical or electronic properties, given the unique characteristics of naphthalene-based compounds .
Propriétés
IUPAC Name |
3-(6,7-dihydroxynaphthalen-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11-6-9-3-1-8(2-4-13(16)17)5-10(9)7-12(11)15/h1,3,5-7,14-15H,2,4H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMBIAKOZZUFJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2C=C1CCC(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)propanamide](/img/structure/B2779419.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]-2-(thiophen-3-yl)propanamide](/img/structure/B2779423.png)

![N-(1-(1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2779425.png)
![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-5-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2779426.png)


![[2-(3-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2779430.png)
![2-[4-(3-Methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2779433.png)


![5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)-N-(thiazol-2-yl)furan-2-carboxamide](/img/structure/B2779437.png)
![2-(10-nitro-2-oxo-5a,6-dihydrochromeno[4',3':4,5]thiopyrano[2,3-d]thiazol-3(2H,5H,11bH)-yl)-N-(p-tolyl)acetamide](/img/structure/B2779438.png)
![N-[(5-methyl-2-furyl)methyl]-1-{3-[(3-methylphenyl)thio]pyrazin-2-yl}piperidine-3-carboxamide](/img/structure/B2779439.png)